N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16363644
InChI: InChI=1S/C17H16N2O3S2/c1-10-14(11(2)20)24-17(18-10)19-16(21)13-15(23-9-8-22-13)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,18,19,21)
SMILES:
Molecular Formula: C17H16N2O3S2
Molecular Weight: 360.5 g/mol

N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

CAS No.:

Cat. No.: VC16363644

Molecular Formula: C17H16N2O3S2

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide -

Specification

Molecular Formula C17H16N2O3S2
Molecular Weight 360.5 g/mol
IUPAC Name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
Standard InChI InChI=1S/C17H16N2O3S2/c1-10-14(11(2)20)24-17(18-10)19-16(21)13-15(23-9-8-22-13)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,18,19,21)
Standard InChI Key XDTHRCBPNZXASM-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)C(=O)C

Introduction

Structural and Molecular Characteristics

The compound’s structure features a (2Z)-configured thiazole ring fused with a 5,6-dihydro-1,4-oxathiine system. The thiazole moiety (a five-membered ring containing nitrogen and sulfur) is substituted with acetyl and methyl groups at positions 5 and 4, respectively, while the oxathiine ring (a six-membered ring with oxygen and sulfur) is linked to a phenyl-substituted carboxamide group. This arrangement creates a planar, conjugated system that enhances stability and enables π-π interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H16N2O3S2\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}_{2}
Molecular Weight360.5 g/mol
CAS Number1144475-45-5 (4,4-dioxide variant)
Hybridizationsp²/sp³ (heterocyclic rings)

The Z-configuration of the thiazole-ylidene group is critical for maintaining the compound’s planar geometry, which influences its electronic properties and binding affinity.

Synthesis and Optimization

Patent-Derived Synthesis Route

A pivotal synthesis method, detailed in CA1166262A, involves a two-step process:

  • Formation of the Intermediate: Di-(2-hydroxyethyl) disulfide reacts with acetoacetanilide under basic conditions to yield 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide. This intermediate exists in keto-enol tautomeric forms, which are stabilized via intramolecular hydrogen bonding .

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid) at 70–100°C, forming the oxathiine ring. Toluene is employed as a solvent, and water is removed via Dean-Stark traps to drive the reaction to completion .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield
Intermediate FormationNaOH, H₂O₂, 35–37°C64.5%
Cyclizationp-TsOH, toluene, 75–80°C64.5%

This method avoids corrosive reagents like SO₂Cl₂, reducing hazardous byproducts (e.g., HCl, SO₂) and improving scalability .

Purification and Analytical Techniques

Chromatography (e.g., silica gel) is critical for isolating the final product, given the presence of polar functional groups (-CONH, -S-O-). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the acetyl group (~2.5 ppm in ¹H NMR) and thiazole protons.

Biological Activity and Mechanistic Insights

Thiazole derivatives are renowned for antimicrobial, anti-inflammatory, and anticancer properties. While specific data for this compound remain limited, structural analogs suggest mechanisms involving:

  • Enzyme Inhibition: The thiazole ring may chelate metal ions in enzymatic active sites (e.g., metalloproteases).

  • Receptor Modulation: The oxathiine-carboxamide backbone could interact with G-protein-coupled receptors (GPCRs) or kinase domains.

Table 3: Inferred Biological Activities

ActivityPotential TargetsEvidence Source
AntimicrobialBacterial topoisomerase IVThiazole derivatives
Anti-inflammatoryCOX-2 enzymeOxathiine analogs

Comparative Analysis with Derivatives

The 4,4-dioxide variant (CAS 1144475-45-5) introduces two sulfonyl groups, increasing molecular weight to 392.5 g/mol and altering electronic properties. This modification enhances polarity, potentially improving solubility but reducing membrane permeability .

Table 4: Parent Compound vs. 4,4-Dioxide Derivative

PropertyParent Compound4,4-Dioxide Derivative
Molecular Weight360.5 g/mol392.5 g/mol
SolubilityLow (lipophilic)Moderate (polar groups)
BioactivityAntimicrobialUndetermined

Applications in Drug Development

The compound’s dual heterocyclic architecture positions it as a candidate for:

  • Antibacterial Agents: Targeting Gram-positive pathogens via cell wall synthesis disruption.

  • Kinase Inhibitors: Leveraging the carboxamide group for ATP-binding site interactions.

Ongoing research must address gaps in pharmacokinetic data (e.g., bioavailability, metabolic stability) and toxicity profiles.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with bacterial topoisomerases or inflammatory mediators.

  • Derivatization: Explore substitutions on the phenyl ring to enhance potency or selectivity.

  • In Vivo Testing: Assess efficacy in animal models of infection or inflammation.

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